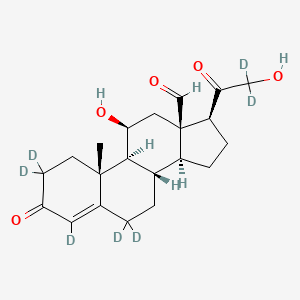

Aldosterone-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H28O5 |

|---|---|

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

(8S,9S,10R,11S,13R,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10-methyl-3-oxo-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i2D2,6D2,8D,10D2 |

InChI-Schlüssel |

PQSUYGKTWSAVDQ-IVGHLNRDSA-N |

Isomerische SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C=O)O)C |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Aldosterone-d7: An In-Depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aldosterone-d7, a deuterated analog of the mineralocorticoid hormone aldosterone (B195564). Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of aldosterone in biological matrices using mass spectrometry. This document details its properties, its critical role in analytical methodologies, and the biological pathways of its unlabeled counterpart.

Core Concepts: Understanding this compound

This compound is a synthetic form of aldosterone where seven hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it chemically identical to aldosterone in terms of its behavior in extraction and chromatographic separation, yet distinguishable by its higher mass. This key characteristic is fundamental to its use as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₂₁H₂₁D₇O₅[2] |

| Molecular Weight | 367.49 g/mol [2][3] |

| Appearance | White to Off-White Solid[4] |

| Purity | ≥95%[2] |

| Storage Temperature | -20°C[4][5] |

The Role of this compound in Quantitative Analysis

The accurate measurement of aldosterone is crucial for the diagnosis and management of various conditions, including primary aldosteronism, a common cause of secondary hypertension.[6][7] Immunoassays, while historically used, can suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate results. LC-MS/MS methods, which offer higher specificity and sensitivity, have become the gold standard for aldosterone quantification.[8]

In LC-MS/MS analysis, this compound is added to a biological sample (e.g., serum, plasma) at a known concentration at the beginning of the sample preparation process.[6][7][8] Because it behaves identically to the endogenous aldosterone during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from endogenous aldosterone to that of this compound, a highly accurate and precise quantification can be achieved.

Summary of Quantitative Data from Published LC-MS/MS Methods

The following table summarizes key performance characteristics of various LC-MS/MS methods that utilize this compound for the quantification of aldosterone.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | 69.4 - 5548.0 pmol/L[9] | approx. 50 - 6500 pmol/L[7] | up to 3265 pmol/L[6] | 1 - 1000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 69.4 pmol/L[9] | approx. 50 pmol/L[7] | approx. 40 pmol/L[6] | 1 pg/mL |

| Intra-assay Precision (%CV) | <6.3%[9] | 4.1% - 6.8%[7] | <10%[6] | 0.5% - 9.1% |

| Inter-assay Precision (%CV) | <6.3%[9] | Not Reported | <14.7%[6] | Not Reported |

| Mean Recovery | 92.2% - 102.0%[9] | Not Reported | >97.7%[6] | 89% - 118% |

Experimental Protocols

General Workflow for Aldosterone Quantification using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of aldosterone in biological samples using this compound as an internal standard.

Detailed Methodology for Aldosterone Quantification in Human Plasma

This protocol is a composite based on several published methods and should be optimized for specific laboratory conditions and instrumentation.

1. Materials and Reagents:

-

Aldosterone standard (certified reference material)

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (collected in EDTA or heparin tubes)

2. Preparation of Standards and Quality Controls:

-

Prepare stock solutions of aldosterone and this compound in methanol.

-

Prepare a series of calibration standards by spiking charcoal-stripped (steroid-free) serum or a surrogate matrix with known concentrations of aldosterone.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Dilute the sample with water.

-

Load the diluted sample onto an SLE cartridge and wait for 5 minutes.

-

Elute the analytes with MTBE.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex and transfer to an autosampler vial.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode can be used.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Aldosterone: Q1 m/z 361.2 -> Q3 m/z 331.2

-

This compound: Q1 m/z 368.2 -> Q3 m/z 338.2

-

Note: Specific m/z values may vary slightly depending on the instrument and ionization mode.

-

-

5. Data Analysis:

-

Integrate the peak areas for both aldosterone and this compound.

-

Calculate the peak area ratio of aldosterone to this compound for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of aldosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: The Aldosterone Signaling Pathway

Aldosterone exerts its physiological effects by binding to the mineralocorticoid receptor (MR). This interaction triggers a signaling cascade that ultimately regulates gene expression and cellular function. Understanding this pathway is crucial for researchers in endocrinology, cardiology, and nephrology.

Genomic Signaling Pathway of Aldosterone

The classical, or genomic, signaling pathway of aldosterone involves the regulation of gene transcription and takes hours to manifest its effects.

In this pathway, aldosterone diffuses across the cell membrane and binds to the mineralocorticoid receptor (MR) in the cytoplasm.[1] This binding event causes the dissociation of heat shock proteins (HSPs), leading to a conformational change in the MR. The activated aldosterone-MR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs).[10] This binding recruits co-activator proteins and the transcriptional machinery, leading to the synthesis of new messenger RNA (mRNA) and subsequently new proteins. These proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, mediate the physiological effects of aldosterone, including sodium and water retention and potassium excretion.[10]

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of aldosterone. Its use as an internal standard in LC-MS/MS methods overcomes the limitations of traditional immunoassays, providing reliable data for clinical diagnostics and physiological research. A thorough understanding of both the analytical methodologies employing this compound and the biological signaling pathways of aldosterone is essential for advancing our knowledge of endocrine function and developing novel therapeutic strategies for associated disorders.

References

- 1. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Development and validation of a method using supported liquid extraction for aldosterone determination in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Aldosterone-d7: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aldosterone-d7, a deuterated analog of the mineralocorticoid hormone aldosterone (B195564). This document details its chemical structure, and physical and chemical properties, and explores its critical role as an internal standard in analytical methodologies. Furthermore, it elucidates the complex signaling pathways of aldosterone, for which this compound serves as a crucial tracer in quantitative studies.

Core Chemical and Physical Properties

This compound is a synthetically modified form of aldosterone where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based applications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁D₇O₅ | [1][2][3] |

| Molecular Weight | 367.49 g/mol | [1][2][4][5] |

| CAS Number | 1261254-31-2 | [4][5] |

| Appearance | White to Off-White Solid/Powder | [1] |

| Purity | ≥95% to ≥98% (CP) | [2] |

| Isotopic Purity | ≥98 atom % D (based on d₇) | [4] |

| Melting Point | 166.5 °C (for unlabeled Aldosterone) | [6] |

| Solubility | Soluble in DMSO (100 mg/mL) | [7] |

| Storage Temperature | -20°C | [1][4] |

Spectroscopic and Analytical Characteristics

The primary utility of this compound lies in its distinct mass-to-charge ratio (m/z) compared to endogenous aldosterone, which is essential for its use as an internal standard in quantitative mass spectrometry.

| Spectroscopic Data | Description |

| Mass Spectrometry | The key feature is a mass shift of +7 atomic mass units compared to unlabeled aldosterone. In mass spectrometry analysis, specific multiple reaction monitoring (MRM) transitions are used for quantification. For instance, one common transition for this compound is m/z 366.0 > 194.1, while the corresponding transition for unlabeled aldosterone is m/z 359.0 > 189.1.[8][9] |

| NMR and IR Spectroscopy | While detailed spectra for this compound are not readily available in public literature, the overall spectra would be very similar to that of unlabeled aldosterone, with subtle differences in chemical shifts and vibrational frequencies due to the presence of deuterium. |

Experimental Protocols: Quantification of Aldosterone using this compound as an Internal Standard

This compound is the gold standard internal standard for the quantification of aldosterone in biological matrices such as serum, plasma, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8][9][10][11] This method offers high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[9]

Sample Preparation

Two common extraction techniques are employed to isolate aldosterone from the biological matrix:

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of serum or plasma, add a known amount of this compound internal standard.[11]

-

Add 2500 µL of methyl tert-butyl ether (MTBE) and vortex thoroughly.[11]

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[11]

-

-

Solid-Phase Extraction (SPE):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or PFP reverse-phase column is typically used with a mobile phase gradient of methanol (B129727) and water to achieve chromatographic separation of aldosterone from other endogenous compounds.[9][10]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, often operating in electrospray ionization (ESI) negative or positive mode.[8][10] The instrument is set to monitor specific MRM transitions for both aldosterone and this compound.

-

Quantification: The peak area ratio of the endogenous aldosterone to the this compound internal standard is used to calculate the concentration of aldosterone in the sample, based on a calibration curve prepared with known concentrations of unlabeled aldosterone.

Aldosterone Signaling Pathways

Aldosterone exerts its physiological and pathophysiological effects through both genomic and non-genomic signaling pathways. This compound, being biologically equivalent to aldosterone, is a valuable tool for studying the pharmacokinetics and metabolism of aldosterone in the context of these pathways.

Genomic Signaling Pathway

The classical genomic pathway is mediated by the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.

Caption: Aldosterone genomic signaling pathway.

-

Binding: Aldosterone, a lipophilic molecule, diffuses across the cell membrane and binds to the MR in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).[7]

-

Conformational Change and Translocation: Upon binding, the MR undergoes a conformational change, dissociates from the HSPs, and the aldosterone-MR complex translocates into the nucleus.

-

Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes.[4]

-

Protein Synthesis: This binding initiates the transcription of these genes into messenger RNA (mRNA), which is then translated into new proteins, often referred to as aldosterone-induced proteins (AIPs).

-

Cellular Response: These proteins mediate the physiological effects of aldosterone, such as increased sodium reabsorption and potassium excretion in the kidneys.

Non-Genomic Signaling Pathways

Aldosterone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These non-genomic effects are mediated through membrane-associated receptors and the activation of intracellular second messenger systems.

Caption: Aldosterone non-genomic signaling pathways.

-

Receptor Interaction: Aldosterone is thought to interact with membrane-associated receptors, which may include a subpopulation of the classical MR or the G protein-coupled estrogen receptor (GPER).[5]

-

Second Messenger Activation: This interaction leads to the rapid activation of various intracellular signaling cascades, including:

-

Phospholipase C (PLC) and Protein Kinase C (PKC): Aldosterone can stimulate PLC, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn activate PKC.[12]

-

MAP Kinases (ERK1/2 and JNK): Aldosterone can induce the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[1]

-

-

Crosstalk with Angiotensin II Signaling: There is significant crosstalk between the aldosterone and angiotensin II signaling pathways. Aldosterone can potentiate the effects of angiotensin II through the angiotensin II type 1 receptor (AT1R), leading to the activation of downstream kinases like c-Src and ERK1/2.[1]

-

Physiological Consequences: These rapid, non-genomic actions contribute to various physiological and pathophysiological processes, including vasoconstriction, inflammation, fibrosis, and cardiac remodeling.[1][7]

Conclusion

This compound is an indispensable tool in clinical and research settings for the accurate quantification of aldosterone. Its use in LC-MS/MS methodologies has set a new standard for precision and specificity. Understanding the chemical properties of this compound and the intricate signaling pathways of aldosterone is crucial for researchers and drug development professionals working in areas such as endocrinology, cardiology, and nephrology. This guide provides a foundational understanding to support further investigation and application of this important molecule.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldosterone | C21H28O5 | CID 5839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of aldosterone in human plasma by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of aldosterone and mineralocorticoid receptor blockade on intracellular electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Aldosterone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Aldosterone-d7, a crucial internal standard for the accurate quantification of aldosterone (B195564) in various biological matrices. This document details the characteristics of this compound, outlines a representative synthetic protocol, and presents its applications in mass spectrometry-based analysis. Additionally, it provides a visualization of the aldosterone biosynthetic and signaling pathways.

Introduction to Aldosterone and its Deuterated Analog

Aldosterone is a mineralocorticoid hormone produced in the zona glomerulosa of the adrenal cortex. It plays a pivotal role in regulating blood pressure and electrolyte balance by promoting sodium retention and potassium excretion in the kidneys.[1][2][3][4][5][6] The accurate measurement of aldosterone levels is critical for the diagnosis and management of various cardiovascular and renal diseases, including primary aldosteronism, a common cause of secondary hypertension.[2][6][7]

Isotope dilution mass spectrometry (ID-MS) is the gold standard for the precise quantification of small molecules like aldosterone. This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. This compound, in which seven hydrogen atoms are replaced by deuterium (B1214612), is a widely used internal standard for this purpose.[8][9][10][11] Its use compensates for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements.[12][13]

Characteristics of this compound

This compound is commercially available from several suppliers. The key quantitative data for this isotopically labeled steroid are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₁D₇O₅ | |

| Molecular Weight | 367.49 g/mol | [12] |

| Deuteration Positions | 2,2,4,6,6,21,21 | |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | White to Pale Yellow Solid | [14] |

| Storage Temperature | -20°C |

Synthesis of this compound: A Representative Protocol

While specific, detailed synthetic protocols for this compound are often proprietary, a plausible and representative multi-step synthesis can be conceptualized based on general methods for deuterating steroids. This process would likely involve a combination of base-catalyzed hydrogen-deuterium exchange and deuteride (B1239839) reduction steps starting from a suitable aldosterone precursor.

A potential starting material for this synthesis is 21-O-acetylcorticosterone.[15] The introduction of deuterium at positions 2, 4, and 6 can be achieved through base-catalyzed exchange in a deuterated solvent, while deuteration at position 21 can be accomplished using deuterated reagents.

Disclaimer: The following is a representative experimental protocol constructed from general principles of steroid deuteration and should be considered a theoretical guide.[16][17][18] Actual synthesis would require optimization and validation.

General Protocol for Base-Catalyzed Deuteration of an Aldosterone Precursor

This procedure outlines the general steps for introducing deuterium at the enolizable positions of a ketosteroid.

-

Preparation: Dissolve the aldosterone precursor (e.g., a protected form of aldosterone) in a deuterated solvent such as methanol-d₄.

-

Reaction Initiation: Add a catalytic amount of a base, for instance, sodium methoxide.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of deuterium incorporation.

-

Quenching: Upon completion of the reaction, neutralize the base with a deuterated acid, such as DCl in D₂O, at a low temperature to prevent back-exchange.

-

Extraction: Extract the deuterated product with a water-immiscible organic solvent. The organic layer should be washed with deuterated water (D₂O) to remove any residual base and salts.

-

Drying and Concentration: Dry the organic layer using an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude deuterated product using flash column chromatography.

-

Analysis: Characterize the purified this compound and confirm the deuterium incorporation and its specific locations using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Analytical Characterization of this compound

The successful synthesis and purification of this compound require rigorous analytical characterization to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is the primary technique for characterizing this compound and is central to its application as an internal standard.

| Parameter | Description |

| Ionization Mode | Electrospray ionization (ESI), often in negative or positive mode, is commonly used.[8][9] |

| Mass Analyzer | Triple quadrupole mass spectrometers are frequently employed for their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[9] |

| MRM Transitions | Representative MRM transitions for this compound are m/z 366.0 > 194.1 and 368.5 > 323.3.[8][9][19] |

| Isotopic Purity Determination | High-resolution mass spectrometry can be used to determine the relative abundance of different isotopic peaks (d0 to d7), allowing for the calculation of isotopic purity.[20] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 2, 4, 6, and 21 would be absent or significantly reduced in intensity. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.

Aldosterone Biosynthesis and Signaling Pathways

To provide a broader context for the importance of aldosterone measurement, the following diagrams illustrate its biosynthesis and signaling pathways.

Aldosterone Biosynthesis Pathway

Aldosterone is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex through a series of enzymatic reactions.[1][4][5]

Caption: A simplified schematic of the aldosterone biosynthesis pathway.

Aldosterone Signaling Pathway

Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR) in target cells, which leads to the regulation of gene expression.

Caption: Overview of the classical aldosterone signaling pathway.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of endocrinology and drug development. Its chemical and isotopic properties make it an ideal internal standard for accurate and precise quantification of aldosterone by mass spectrometry. While detailed synthetic procedures are not always publicly available, a thorough understanding of steroid chemistry allows for the design of robust synthetic routes. The continued availability of high-purity this compound will be crucial for advancing our understanding of aldosterone's role in health and disease.

References

- 1. Aging and Adrenal Aldosterone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the role of aldosterone synthesis on adrenal cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of aldosterone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and Chronic Regulation of Aldosterone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldosterone biosynthesis, regulation, and classical mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldosterone biosynthesis in the human adrenal cortex and associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluating the role of aldosterone synthesis on adrenal cell fate [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (Major) () for sale [vulcanchem.com]

- 13. Mass Spectrometry Theory and Application to Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldosterone-[2,2,4,6,6,17,21,21-2H7] | C21H28O5 | CID 59476906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ALDOSTERONE synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. almacgroup.com [almacgroup.com]

An In-depth Technical Guide to Aldosterone-d7: Properties, Analysis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone-d7, a deuterated analog of the potent mineralocorticoid hormone aldosterone (B195564), serves as a critical tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of endogenous aldosterone in various biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and an exploration of the aldosterone signaling pathway.

Physical and Chemical Properties

This compound is a synthetic isotopologue of aldosterone where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling imparts a higher molecular weight, allowing for its differentiation from the unlabeled endogenous hormone in mass spectrometric analysis, without significantly altering its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁D₇O₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 367.49 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |

| Solubility | Soluble in methanol, ethanol, and DMSO. | --INVALID-LINK-- |

| Storage Conditions | -20°C for long-term storage. | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis and Purification

While detailed, step-by-step synthesis protocols for commercially available this compound are proprietary, the general approach involves the introduction of deuterium atoms into the aldosterone molecule or a precursor. One common strategy for deuterating steroids is through base-catalyzed exchange reactions where protons on carbon atoms adjacent to carbonyl groups or on other activated positions are replaced with deuterium from a deuterated solvent like D₂O. Another approach involves the reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride (NaBD₄). The synthesis of aldosterone itself can be achieved from precursors like corticosterone (B1669441) through a series of enzymatic or chemical reactions.[1]

Purification of the final deuterated product is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.

Biological Activity and Mechanism of Action

This compound is expected to have a biological activity and mechanism of action identical to that of unlabeled aldosterone. Aldosterone is the principal mineralocorticoid hormone that regulates electrolyte and water balance in the body.[2] Its primary site of action is the distal tubules and collecting ducts of the kidneys.

The mechanism of action of aldosterone is primarily genomic, involving its binding to the intracellular mineralocorticoid receptor (MR).[3] This receptor is a ligand-activated transcription factor.[3][4] Upon binding aldosterone, the receptor-ligand complex translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the up- or down-regulation of gene transcription.[3] Some of the key genes regulated by aldosterone are involved in sodium and potassium transport.

Aldosterone also exerts non-genomic effects, which are more rapid and are mediated by membrane-bound receptors or second messenger systems.[3]

Aldosterone Signaling Pathway

The following diagram illustrates the genomic signaling pathway of aldosterone.

Experimental Protocols

This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of aldosterone in biological samples like serum and plasma.

General Workflow for Aldosterone Quantification using LC-MS/MS

The following diagram outlines the typical experimental workflow.

Detailed Methodologies

1. Sample Preparation

Accurate quantification requires efficient extraction of aldosterone from the biological matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE).

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of serum or plasma, add a known amount of this compound internal standard solution.[5][6]

-

Add 2.5 mL of an organic solvent such as methyl tert-butyl ether (MTBE) or a dichloromethane-ether mixture.[5][6][7]

-

Vortex the mixture vigorously for at least 15 seconds to ensure thorough mixing.[5]

-

Centrifuge at approximately 3,000 rpm for 5 minutes to separate the aqueous and organic layers.[5]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[5]

-

Reconstitute the dried extract in a suitable volume (e.g., 125 µL) of the initial mobile phase (e.g., 20:80 v/v methanol:water).[5]

-

-

Supported Liquid Extraction (SLE):

2. LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

| Parameter | Typical Conditions | Reference |

| LC Column | C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 3.0mm, 5µm) | [5] |

| Mobile Phase A | Water with an additive (e.g., 2mM ammonium (B1175870) acetate (B1210297) or ammonium fluoride) | [5][9] |

| Mobile Phase B | Methanol or acetonitrile (B52724) with the same additive as mobile phase A | [5][9] |

| Flow Rate | 300-500 µL/min | [5][10] |

| Gradient | A gradient elution is typically used to achieve optimal separation from other endogenous steroids. | [9][11] |

| Injection Volume | 5-50 µL | [5][10] |

| Ionization Mode | Electrospray Ionization (ESI), either in positive or negative mode. Negative mode is often preferred for aldosterone. | [5][6][12] |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | [5][9][12] |

| MRM Transitions | Aldosterone: m/z 359.2 -> 331.1 (or 189.1) This compound: m/z 366.2 -> 338.2 (or 194.1) | [12][13] |

3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of unlabeled aldosterone standards spiked with a constant amount of this compound. The peak area ratio of the analyte (aldosterone) to the internal standard (this compound) is plotted against the concentration of the standards. The concentration of aldosterone in the unknown samples is then determined from this calibration curve.[14]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of aldosterone in clinical and research settings. Its physical and chemical properties are well-defined, and its use as an internal standard in LC-MS/MS is supported by robust and validated experimental protocols. A thorough understanding of the aldosterone signaling pathway provides the biological context for the importance of its accurate measurement. This guide provides a foundational resource for professionals in drug development and biomedical research, enabling them to effectively utilize this compound in their studies.

References

- 1. ALDOSTERONE synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. sciex.com [sciex.com]

- 6. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of aldosterone in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

Aldosterone-d7 supplier and purchasing information

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Aldosterone-d7, including supplier and purchasing information, its core applications in quantitative analysis, and the biological pathways of its unlabeled counterpart, aldosterone (B195564).

This compound is the deuterated form of aldosterone, a key mineralocorticoid steroid hormone. Its primary application in a research setting is as an internal standard for the accurate quantification of aldosterone in biological samples using mass spectrometry. This guide offers a comprehensive resource for utilizing this compound in your research endeavors.

Supplier and Purchasing Information

Sourcing high-quality this compound is crucial for reliable experimental outcomes. Several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes the offerings from various vendors to facilitate your purchasing decisions.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-113313S1 | ≥99.0% Purity, ≥98.0% Isotopic Enrichment[1] | 1 mg, 5 mg, 10 mg[2] |

| Sigma-Aldrich | 706035 | ≥98% (CP), ≥98 atom % D[3] | 1 mg, 2 mg, 5 mg |

| Santa Cruz Biotechnology | sc-217894 | ≥95%[4] | Inquire for details |

| Clearsynth | CS-T-95437 | Not specified | Inquire for details[5] |

| Pharmaffiliates | PA STI 004570 | Not specified | Inquire for details |

| USBio | 001763 | Highly Purified | 25 ug |

| Adva Tech Group Inc. | Not specified | Inquire for details | Inquire for details |

| Vulcanchem | VC16663985 | Not specified | Inquire for details[6] |

Core Application: Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its structural similarity and identical chromatographic behavior to endogenous aldosterone.[6] The mass difference allows for its distinct detection, enabling accurate correction for sample loss during preparation and for matrix effects that can cause ion suppression or enhancement.[6]

Experimental Protocol: Quantification of Aldosterone in Serum/Plasma by LC-MS/MS

This protocol is a synthesis of established methods for the analysis of aldosterone in biological matrices.[7][8][9][10][11][12]

1. Sample Preparation:

-

To 500 µL of serum or plasma, add 50 µL of this compound internal standard solution.[8]

-

Vortex mix for 15 seconds.[8]

2. Liquid-Liquid Extraction:

-

Add 2500 µL of methyl tert-butyl ether (MTBE) to the sample.[8][11]

-

Vortex mix for 15 seconds.[8]

-

Centrifuge at 3,000 rpm for 5 minutes.[8]

-

Transfer 2000 µL of the supernatant (organic layer) to a clean tube.[8]

-

Evaporate the solvent to dryness under a stream of nitrogen gas at 35°C.[8]

3. Reconstitution:

-

Reconstitute the dried extract in 125 µL of a suitable mobile phase, such as 20:80 (v/v) methanol (B129727):water.[8]

-

Transfer the reconstituted sample to an HPLC vial for analysis.[8]

4. LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a C18 reverse-phase column.[9] A gradient elution with a mobile phase consisting of methanol and water with a modifier like ammonium (B1175870) fluoride (B91410) or ammonium acetate (B1210297) is commonly used.[8][9]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[8][11] Monitor the multiple reaction monitoring (MRM) transitions for both aldosterone and this compound.[9][13]

Experimental Workflow

Aldosterone Signaling Pathways

Aldosterone exerts its physiological effects through both genomic and non-genomic signaling pathways. Understanding these pathways is essential for researchers in endocrinology and cardiovascular disease.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm.[14] This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription and subsequent translation of aldosterone-induced proteins.[14]

Non-Genomic Signaling Pathway

Aldosterone can also elicit rapid, non-genomic effects. These pathways are initiated by aldosterone binding to cell surface receptors, including the G protein-coupled estrogen receptor (GPER), leading to the activation of second messenger cascades such as ERK1/2 phosphorylation.[15] There is also evidence of crosstalk between the mineralocorticoid receptor and the angiotensin II type 1 receptor (AT1R) signaling pathways.[16]

This technical guide provides a foundational understanding of this compound for its effective application in research. For specific applications and troubleshooting, consulting the technical documentation from your chosen supplier is recommended.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 醛固酮-2,2,4,6,6,21,21-d 7 ≥98 atom % D (based on d7), ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound (Major) () for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sciex.com [sciex.com]

- 9. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

- 13. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of unparalleled accuracy and precision is a constant endeavor. This technical guide delves into the critical role of deuterated internal standards in achieving this goal, providing an in-depth exploration of their core principles, practical applications, and the methodologies that underpin their use. By serving as a robust reference point, deuterated internal standards are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of reliable and defensible data.

Core Principles: The Foundation of Analytical Accuracy

The fundamental principle behind using a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by a mass spectrometer.[1] This is achieved by replacing one or more hydrogen atoms (¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D). This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1]

This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality, including:

-

Matrix Effects: Complex biological samples like plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[2][3]

-

Extraction Variability: The efficiency of extracting an analyte from a biological matrix can vary between samples. A deuterated internal standard, added before the extraction process, will have a similar extraction recovery to the analyte, ensuring that the ratio of their concentrations remains constant.[2]

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to normalize these variations, leading to more consistent and reproducible results.[2]

Quantitative Data Presentation: The Evidentiary Power of Deuterated Standards

The impact of utilizing a deuterated internal standard on assay performance is most evident in the improved accuracy and precision of quantitative measurements. The following tables summarize data from various studies, highlighting the superiority of deuterated internal standards over methods using structural analogs or no internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters with Deuterated vs. Alternative Internal Standard

| Validation Parameter | Deuterated Internal Standard (SIL-IS) | Alternative (Non-SIL) Internal Standard |

| Accuracy (% Bias) | ||

| LLOQ | -2.5% | -12.8% |

| Low QC | 1.8% | 8.5% |

| Mid QC | -0.5% | -6.2% |

| High QC | 3.1% | 10.1% |

| Precision (% CV) | ||

| LLOQ | 4.2% | 14.5% |

| Low QC | 3.5% | 11.8% |

| Mid QC | 2.8% | 9.7% |

| High QC | 2.1% | 13.2% |

| Matrix Effect (% CV) | ≤ 5% | > 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data synthesized from findings reported in[4].

Table 2: Impact of Deuterium Labeling on Chromatographic Retention Time (Reversed-Phase LC)

| Compound | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (ΔtR) (min) |

| Olanzapine | 3.45 | 3.42 | -0.03 |

| Des-methyl Olanzapine | 2.89 | 2.87 | -0.02 |

| Imidacloprid | 4.12 | 4.09 | -0.03 |

Data adapted from studies on chromatographic isotope effects.[1][5][6]

Table 3: Effectiveness of a Deuterated Internal Standard in Correcting for Ion Suppression

| Sample Type | Analyte Peak Area | Deuterated IS Peak Area | Analyte/IS Ratio |

| QC Low (Matrix A) | 150,000 | 750,000 | 0.20 |

| QC Low (Matrix B) | 120,000 | 600,000 | 0.20 |

| QC High (Matrix A) | 1,200,000 | 800,000 | 1.50 |

| QC High (Matrix B) | 960,000 | 640,000 | 1.50 |

This table demonstrates how the analyte-to-internal standard ratio remains consistent across different matrix lots, even with varying degrees of ion suppression affecting the absolute peak areas.[7]

Experimental Protocols: Methodologies for Robust Analysis

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments, aligned with regulatory guidelines from bodies such as the FDA and ICH.[8][9][10]

Protocol 1: Quantitative Assessment of Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement.

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Analyte and deuterated internal standard (D-IS) are spiked into the mobile phase or a clean solvent.

-

Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and D-IS are spiked into the final extract.

-

Set C (Pre-Extraction Spike): Analyte and D-IS are spiked into the blank matrix before the extraction procedure.[8][11]

-

-

Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

-

Calculation:

-

Matrix Factor (MF): (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) = B/A

-

IS-Normalized MF: (MF of Analyte) / (MF of D-IS)

-

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤ 15%.[8]

Protocol 2: Post-Column Infusion to Qualitatively Assess Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Methodology:

-

System Setup: Configure the LC-MS system with a T-junction between the analytical column and the mass spectrometer's ion source.

-

Infusion: Continuously infuse a standard solution of the analyte at a constant flow rate into the mobile phase post-column. This will generate a stable baseline signal.

-

Injection: Inject a blank, extracted matrix sample onto the LC column.

-

Analysis: Monitor the signal of the infused analyte. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.

-

Evaluation: Compare the retention time of the analyte and D-IS with the regions of ion suppression to assess the potential for matrix effects.[11][12]

Protocol 3: Bioanalytical Method Validation Workflow

A comprehensive validation of a bioanalytical method using a deuterated internal standard should follow a structured workflow.

Validation Parameters:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.[4]

-

Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.[4]

-

Accuracy and Precision: Evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels on different days.[4][10] The mean value should be within 15% of the nominal value (20% for LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).[10]

-

Recovery: The extraction efficiency of the analyte and D-IS from the biological matrix.[10]

-

Stability: Assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[8][13]

Mandatory Visualizations: Diagrams for Clarity and Understanding

Visual representations of workflows and logical relationships are crucial for comprehending complex analytical processes.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. japsonline.com [japsonline.com]

Aldosterone-d7: A Technical Guide for Researchers

This guide provides an in-depth overview of Aldosterone-d7, a deuterated analog of aldosterone (B195564), for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, its critical role as an internal standard in quantitative analysis, and detailed experimental protocols for its application.

Core Molecular and Physical Properties

This compound is a synthetically modified form of aldosterone where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of endogenous aldosterone.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁D₇O₅ | [1][2][3][4] |

| Molecular Weight | 367.49 g/mol | [1][2][3][4] |

| Isotopic Purity | ≥95% to ≥98% atom % D | [1] |

| Physical Form | White to Off-White Solid | [4] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify aldosterone levels in biological matrices such as serum and plasma.[5] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing the accuracy and precision of the measurement.[6][7]

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Aldosterone is a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a critical role in regulating blood pressure and fluid and electrolyte balance.[5][8] A simplified diagram of this pathway is presented below.

Experimental Protocol: Quantification of Aldosterone in Human Serum by LC-MS/MS

This section provides a detailed methodology for the quantification of aldosterone in human serum using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[6][7][9]

Materials and Reagents

-

Aldosterone and this compound standards

-

Human serum samples

-

Methyl tert-butyl ether (MTBE)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium fluoride

-

96-well plates

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for aldosterone quantification.

References

- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

The Role of Aldosterone-d7 in High-Precision Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical function of Aldosterone-d7 in the quantitative analysis of aldosterone (B195564), a key steroid hormone. The focus is on its application as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a methodology that has become the gold standard for accurate steroid hormone measurement. This document details the underlying principles, experimental protocols, and performance data associated with this advanced analytical approach.

Core Principles: The Imperative of Internal Standards in Quantitative Analysis

Accurate quantification of endogenous molecules like aldosterone in complex biological matrices such as serum or plasma is fraught with challenges. Sample loss during extraction, matrix effects leading to ion suppression or enhancement, and variations in instrument response can all introduce significant analytical error. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality quantitative mass spectrometry, mitigating these issues through the principle of isotope dilution analysis.

This compound is structurally identical to native aldosterone, except that seven hydrogen atoms have been replaced with deuterium.[1] This isotopic enrichment increases its molecular weight, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[1] Crucially, its chemical and physical properties are nearly identical to those of aldosterone. This ensures that it behaves in the same manner during sample preparation, chromatography, and ionization.[1] By adding a known amount of this compound to a sample at the beginning of the workflow, it experiences the same analytical variations as the endogenous aldosterone. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out most sources of analytical variability. This results in significantly improved precision, accuracy, and robustness of the measurement.

Experimental Workflow for Aldosterone Quantification

The quantitative analysis of aldosterone using this compound as an internal standard typically involves several key stages, from sample preparation to data acquisition. The following diagram illustrates a common workflow.

Caption: A generalized workflow for the quantitative analysis of aldosterone using an internal standard.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the quantitative analysis of aldosterone using this compound.

Sample Preparation

The goal of sample preparation is to extract aldosterone from the biological matrix and remove interfering substances. Two common methods are Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE).

Protocol 1: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting : Pipette 500 µL of serum or plasma into a 5 mL polypropylene (B1209903) tube.[2]

-

Internal Standard Spiking : Add 50 µL of this compound internal standard solution to each sample tube.[2] Vortex mix for 15 seconds.[2]

-

Extraction : Add 2500 µL of methyl tert-butyl ether (MTBE) to each tube.[2][3] Vortex mix vigorously for 15 seconds.[2]

-

Phase Separation : Centrifuge the samples at 3,000 rpm for approximately 5 minutes to separate the aqueous and organic layers.[2]

-

Supernatant Transfer : Carefully transfer 2000 µL of the upper organic layer (supernatant) to a clean 2.2 mL microcentrifuge tube.[2]

-

Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 35°C.[2]

-

Reconstitution : Reconstitute the dried extract in 125 µL of 20:80 (v/v) methanol:water.[2] Transfer the reconstituted sample to an HPLC vial for analysis.[2]

Protocol 2: Supported Liquid Extraction (SLE)

-

Sample Aliquoting and Internal Standard Spiking : Dilute plasma or serum samples with water containing this compound as the internal standard.[4]

-

Loading : Load the diluted sample onto an SLE cartridge.

-

Extraction : Extract aldosterone by passing methyl tert-butyl ether (MTBE) through the cartridge.[4][5]

-

Evaporation : Evaporate the collected eluate to dryness.[3][5]

-

Reconstitution : Reconstitute the dried extract with the mobile phase before injection into the LC-MS/MS system.[3][5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column : A C18 reverse-phase column is typically used for chromatographic separation.[6] For example, a Phenomenex Gemini-NX C18 (150 x 3.0mm, 5µm) analytical column.[2]

-

Mobile Phase : A gradient elution is commonly employed using a combination of water and methanol, often with an additive like ammonium (B1175870) acetate (B1210297) or ammonium fluoride (B91410) to improve ionization.[2][6]

-

Flow Rate : A typical flow rate is 500 µL/min.[2]

-

Column Temperature : The column is maintained at a constant temperature, for instance, 40°C.[2]

-

Injection Volume : 50 µL of the reconstituted sample is injected.[2]

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode : Electrospray ionization (ESI) is used, which can be operated in either negative or positive mode.[2][6]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6] This involves monitoring specific precursor ion to product ion transitions for both aldosterone and this compound.

The following diagram illustrates the principle of MRM for aldosterone and its deuterated internal standard.

Caption: The selection and fragmentation of precursor ions to specific product ions in MRM analysis.

Quantitative Data and Method Performance

The use of this compound in LC-MS/MS methods results in excellent analytical performance. The following tables summarize key quantitative data from various studies.

Table 1: MRM Transitions for Aldosterone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Aldosterone (Quantifier) | 359.2 | 189.0 | Negative ESI | [2] |

| This compound | 366.0 | 194.1 | Negative ESI | [3] |

| Aldosterone | 361.2 | 315.1 | Positive ESI | [6] |

| This compound | 368.5 | 323.3 | Positive ESI | [6] |

Table 2: Performance Characteristics of Aldosterone Quantification Methods

| Parameter | Value | Reference |

| Linearity | ||

| Linear Range | 1-1000 pg/mL | [2] |

| Correlation Coefficient (r) | 0.99971 | [2] |

| Linear Range | 69.4-5548.0 pmol/L | [3] |

| Correlation Coefficient (r²) | > 0.994 | [3] |

| Limits of Detection (LOD) and Quantification (LOQ) | ||

| LOD | <22 pmol/L | [3] |

| LOQ | 50 pmol/L | [3] |

| LOD | 5 pmol/L | [6] |

| LOQ | 10 pmol/L | [6] |

| LOQ | 1 pg/mL | [2] |

| Precision (Coefficient of Variation, CV) | ||

| Total CVs (≥120 pmol/l) | ≤5% | [3] |

| Total CV (at LOQ) | 10% | [3] |

| Total CV (45.4 pmol/L) | 7.0% | [6] |

| Total CV (1080 pmol/L) | 4.8% | [6] |

| Intra-assay CV (60.0 pmol/L) | 4.0% | [6] |

| Intra-assay CV (637 pmol/L) | 2.6% | [6] |

| CV% (1-1000 pg/mL) | 0.5-9.1% | [2] |

| Accuracy | ||

| Mean Accuracy | 98.5% | [3] |

| Accuracy Range (1-1000 pg/mL) | 89-118% | [2] |

| Recovery | ||

| Mean Recovery | 89.6% | [3] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of aldosterone in biological matrices. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS allows for the effective correction of analytical variability, leading to highly reliable data. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement high-quality aldosterone analysis in their studies, ultimately contributing to a better understanding of aldosterone's role in health and disease. The superior sensitivity and specificity of these methods compared to traditional immunoassays are critical for clinical research and diagnostics, particularly in the investigation of endocrine disorders such as primary aldosteronism.[7]

References

- 1. This compound (Major) () for sale [vulcanchem.com]

- 2. sciex.com [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prospective evaluation of aldosterone LC-MS/MS-specific cutoffs for the saline infusion test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Stable Isotope-Labeled Standards for Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope-Labeled Standards

Stable isotope-labeled (SIL) standards are molecules in which one or more atoms have been replaced with their non-radioactive, heavier isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This subtle modification increases the mass of the molecule, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry (MS), while maintaining nearly identical chemical and physical properties.[2][3] This unique characteristic makes SIL compounds the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4]

The fundamental principle behind the utility of SIL standards is isotope dilution analysis.[5] In this method, a known quantity of a SIL standard is added to a sample containing an unknown amount of the corresponding unlabeled analyte.[4] Because the labeled and unlabeled compounds behave almost identically during sample preparation, extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[6] By measuring the ratio of the MS signal of the analyte to that of the SIL standard, accurate and precise quantification can be achieved, effectively correcting for analytical variability.[4][6]

Core Principles and Advantages

The use of an internal standard is crucial in bioanalytical methods to compensate for variations that can compromise the accuracy and precision of quantitative results.[7] SIL internal standards (SIL-ISs) offer unparalleled advantages over other types of internal standards, such as structural analogs.

Key Advantages of SIL Internal Standards:

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS.[6] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects, allowing for effective normalization of the signal.[4][6]

-

Correction for Extraction Recovery: The journey of a sample from collection to analysis involves multiple steps, including extraction and purification.[7] A SIL-IS, being chemically identical to the analyte, will have the same extraction efficiency, thus correcting for any variability or loss during this process.[8]

-

Improved Accuracy and Precision: By effectively mitigating variability from matrix effects and sample preparation, SIL-ISs lead to significantly improved accuracy and precision in quantitative bioanalytical assays compared to methods using structural analog internal standards or no internal standard at all.[4][6][9]

-

Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of SIL-ISs for quantitative mass spectrometry-based bioanalysis whenever feasible.[1][10]

Applications in Drug Development

Stable isotope labeling is an indispensable tool across various stages of drug discovery and development, providing critical data for informed decision-making.

-

Metabolic Pathway Analysis: By introducing stable isotope-labeled compounds into biological systems, researchers can trace their transformation through metabolic pathways.[11] This is invaluable for understanding the mechanism of action of a drug, identifying its metabolites, and investigating potential off-target effects.[3]

-

Pharmacokinetics (ADME Studies): SIL standards are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3] By administering a SIL-labeled version of a drug, its journey through the body can be accurately tracked and quantified, providing essential pharmacokinetic parameters for determining dosage and safety profiles.

-

Quantitative Proteomics for Biomarker Discovery: In proteomics, SIL techniques are used for the relative and absolute quantification of proteins. Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) enable the comparison of protein expression levels between different states (e.g., healthy vs. diseased, treated vs. untreated).[12][13] This is crucial for identifying disease biomarkers and elucidating drug mechanisms of action.

Quantitative Data Summary

The superiority of SIL internal standards and the comparative performance of different stable isotope labeling techniques are demonstrated by quantitative data from various studies.

| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observation |

| Accuracy (% Bias) | Typically within ±5%[6] | Can exceed ±15%[6] | SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.[6] |

| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | The use of a SIL-IS results in significantly better precision, as it tracks the analyte's behavior more closely.[6] |

| Matrix Effect (% Difference between Analyte and IS) | Effectively compensated (<5%)[6] | Inconsistent compensation (can be >20%)[6] | The near-identical nature of SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[6] |

| Recovery Variability | Low (Corrected by IS) | High (Poorly corrected by IS) | Lapatinib (B449) recovery varied up to 3.5-fold in patient plasma, which was only corrected by the SIL-IS.[8] |

Table 1. Comparison of Assay Performance with Stable Isotope-Labeled vs. Structural Analog Internal Standards.

| Method | Principle | Reproducibility | Quantitative Accuracy | Proteome Coverage | Throughput |

| SILAC | Metabolic labeling in vivo | High[5][14] | High | High | Low (up to 3 samples) |

| Dimethyl Labeling | Chemical labeling of peptides in vitro | Moderate[5][14] | High | High | Low (up to 3 samples) |

| iTRAQ/TMT | Chemical labeling of peptides with isobaric tags in vitro | High | Moderate (MS/MS) to High (MS3)[13] | High | High (up to 8-plex or more)[12] |

Table 2. Comparison of Common Quantitative Proteomics Methods.

| Isotope | Natural Abundance | Typical Isotopic Enrichment |

| ¹³C | ~1.1% | >99%[15][16] |

| ¹⁵N | ~0.37% | >98%[17] |

| ²H (Deuterium) | ~0.015% | >98%[17] |

Table 3. Typical Isotopic Purity of Commercially Available Labeled Compounds.

Mandatory Visualizations

Caption: A typical workflow for a bioanalytical assay using an internal standard.

Caption: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow.

Caption: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Workflow.

Experimental Protocols

Protocol 1: Bioanalytical LC-MS/MS Assay for Pharmacokinetic Analysis

Objective: To quantify Drug X in human plasma using a stable isotope-labeled internal standard (Drug X-d4).

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Drug X and Drug X-d4 in methanol.

-

Create calibration standards by spiking appropriate amounts of Drug X stock solution into blank human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Drug X-d4 working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Perform chromatographic separation on a C18 column with a suitable mobile phase gradient.

-

Detect the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Drug X and Drug X-d4.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[9]

-

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To compare the proteomes of two cell populations under different experimental conditions.

Methodology:

-

Cell Culture and Labeling:

-

Culture one cell population in "light" SILAC medium containing natural abundance L-arginine and L-lysine.

-

Culture the second cell population in "heavy" SILAC medium containing ¹³C₆-labeled L-arginine and L-lysine.

-

Culture the cells for at least five cell doublings to ensure >97% incorporation of the labeled amino acids.[18]

-

-

Sample Preparation:

-

Harvest the "light" and "heavy" cell populations and determine the protein concentration of each.

-

Combine equal amounts of protein from both cell lysates.[19]

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins in the combined lysate.

-